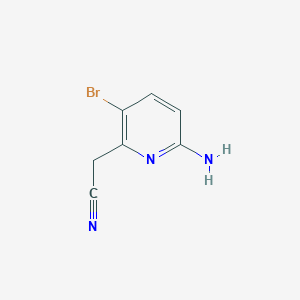
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 3rd position, and an acetonitrile group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and chemical applications, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction introduces the bromine atom at the desired position on the pyridine ring. The subsequent introduction of the acetonitrile group can be achieved through various methods, including nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Amines and Nitro Derivatives: Formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: Used in the design and synthesis of probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(6-Amino-3-bromopyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino and bromine groups allows for interactions with various biological molecules, influencing their activity and function. The acetonitrile group can also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-bromopyridine: Similar structure but lacks the acetonitrile group.
2-(6-Bromopyridin-3-yl)acetonitrile: Similar structure but lacks the amino group.
2-(Pyridin-2-yl)acetonitrile: Lacks both the amino and bromine groups.
Uniqueness
2-(6-Amino-3-bromopyridin-2-yl)acetonitrile is unique due to the presence of both the amino and bromine groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-(6-amino-3-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-2-7(10)11-6(5)3-4-9/h1-2H,3H2,(H2,10,11) |
InChI Key |
QSZGRUZIKLOUGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Br)CC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















